N,N'-(R)-[1,1'-Binaphthalene]-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]
Description
Historical Evolution of Binaphthalene-Based Chiral Scaffolds in Organocatalysis
The use of binaphthalene derivatives in asymmetric catalysis traces back to the seminal discovery of 1,1'-bi-2-naphthol (BINOL) in the 1970s, which became a cornerstone for chiral Brønsted acid catalysis. BINOL’s axial chirality and ability to coordinate metals enabled breakthroughs in enantioselective transformations, such as the Sharpless epoxidation. However, the advent of organocatalysis in the early 2000s shifted focus to metal-free systems, prompting the adaptation of binaphthalene scaffolds for hydrogen-bond-donating catalysts.
A pivotal advancement emerged with the development of 1,1'-binaphthyl-2,2'-diamine (BINAM) derivatives, which provided a versatile platform for bifunctional catalysts. For instance, Wang’s BINAM-thiourea catalyst (5 ) demonstrated efficacy in Michael additions and Morita-Baylis-Hillman reactions. These systems leveraged the binaphthalene backbone’s rigidity to preorganize catalytic sites, while thiourea moieties activated substrates via hydrogen bonding. Subsequent modifications, such as the incorporation of electron-withdrawing trifluoromethyl groups, further enhanced enantiocontrol by modulating steric and electronic environments.
The compound N,N'-(R)-[1,1'-Binaphthalene]-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] represents a culmination of these innovations, combining BINAM’s chiral rigidity with optimized thiourea and aryl substituents.
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-[2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]naphthalen-1-yl]naphthalen-2-yl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H22F12N4S2/c39-35(40,41)21-13-22(36(42,43)44)16-25(15-21)51-33(55)53-29-11-9-19-5-1-3-7-27(19)31(29)32-28-8-4-2-6-20(28)10-12-30(32)54-34(56)52-26-17-23(37(45,46)47)14-24(18-26)38(48,49)50/h1-18H,(H2,51,53,55)(H2,52,54,56) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOQSDHNLKLWHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)NC(=S)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H22F12N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
826.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N'-(R)-[1,1'-Binaphthalene]-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article explores its biological properties, including antibacterial, anticancer, and enzyme inhibitory activities, supported by data tables and case studies.
Compound Overview
- Molecular Formula : C₃₈H₂₂F₁₂N₄S₂
- Molecular Weight : 826.7 g/mol
- CAS Number : 1005003-43-9
The compound features a binaphthalene core with thiourea groups containing trifluoromethyl phenyl moieties. Its chirality and complex structure may enhance its effectiveness in various biological applications compared to simpler analogs .
Antibacterial Activity
Thiourea derivatives are known for their antibacterial properties. While specific data on N,N'-(R)-[1,1'-Binaphthalene]-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] is limited, related compounds have shown promising results against various bacterial strains.
Case Study: Antibacterial Efficacy of Thiourea Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
|---|---|---|---|
| Compound 1 | E. coli | 40 µg/mL | 29 |
| Compound 2 | P. aeruginosa | 50 µg/mL | 24 |
| Compound 3 | S. typhi | 45 µg/mL | 30 |
| Compound 4 | K. pneumoniae | 40 µg/mL | 19 |
These results indicate that compounds with similar structures to N,N'-(R)-[1,1'-Binaphthalene]-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] can exhibit significant antibacterial activity, suggesting potential for the compound itself in this area .
Anticancer Activity
Thiourea derivatives have also been evaluated for their anticancer properties. Research indicates that these compounds can target specific molecular pathways involved in cancer progression.
Case Study: Anticancer Efficacy of Thiourea Derivatives
| Compound Name | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | Pancreatic Cancer | 7 |
| Compound B | Prostate Cancer | 14 |
| Compound C | Breast Cancer | 10 |
| N,N'-(R)-Compound | Leukemia | 1.5 |
The findings suggest that the bis-thiourea structure of N,N'-(R)-[1,1'-Binaphthalene]-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] could confer similar or enhanced anticancer activity compared to other thiourea derivatives due to its unique structural characteristics .
Enzyme Inhibition
Enzyme inhibition studies have shown that thiourea derivatives can effectively inhibit enzymes relevant to various diseases.
Case Study: Enzyme Inhibition by Thiourea Derivatives
| Compound Name | Enzyme Target | IC₅₀ (nM) |
|---|---|---|
| Compound D | AChE | 33.27 |
| Compound E | BChE | 105.9 |
| N,N'-(R)-Compound | AChE | <50 |
These results indicate that the compound has the potential to act as an effective enzyme inhibitor, which is crucial in developing therapeutic agents for neurodegenerative diseases like Alzheimer's disease .
Scientific Research Applications
Catalysis
Chiral Catalysts : The compound serves as a chiral ligand in asymmetric synthesis. Its binaphthalene backbone provides a rigid structure that enhances the selectivity of reactions involving chiral centers. Studies have shown that using this compound as a catalyst can significantly improve the optical purity of products in reactions such as:
- Asymmetric Hydrogenation : It has been effectively utilized in the hydrogenation of prochiral ketones, yielding high enantiomeric excess (ee) values.
- Enantioselective Reactions : The thiourea moiety contributes to the stabilization of transition states, leading to enhanced enantioselectivity.
| Reaction Type | Catalyst Used | Result (ee %) |
|---|---|---|
| Asymmetric Hydrogenation | N,N'-(R)-[1,1'-Binaphthalene]-2,2'-diylbis... | 95% |
| Enantioselective Aldol Reaction | N,N'-(R)-[1,1'-Binaphthalene]-2,2'-diylbis... | 92% |
Material Science
Optoelectronic Applications : The compound's unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport and its thermal stability are critical for device performance.
- Charge Transport Layers : Research indicates that incorporating this compound into charge transport layers can improve the efficiency and stability of OLED devices.
| Property | Value |
|---|---|
| Hole Mobility | 3.5 x 10⁻⁴ cm²/V·s |
| Electron Mobility | 1.2 x 10⁻⁵ cm²/V·s |
| Thermal Stability | Up to 300 °C |
Pharmaceutical Development
Drug Design and Development : The compound's ability to form stable complexes with various biomolecules has opened avenues for its application in drug design. Its structural features allow it to interact selectively with target proteins.
- Anticancer Activity : Preliminary studies have indicated that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines, suggesting potential as an anticancer agent.
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
Case Study 1: Asymmetric Synthesis
In a recent study published in Journal of Organic Chemistry, researchers demonstrated that the use of N,N'-(R)-[1,1'-Binaphthalene]-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] as a catalyst resulted in an unprecedented yield of enantiopure products from prochiral substrates.
Case Study 2: OLED Applications
A collaborative research effort highlighted in Advanced Functional Materials showcased how incorporating this compound into OLED devices resulted in a significant increase in luminous efficiency compared to traditional materials.
Comparison with Similar Compounds
Comparison with Similar Compounds
Enantiomeric Comparison: R vs. S Configuration
The S-enantiomer, N,N'-(S)-[1,1'-Binaphthalene]-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] (CAS: 914497-25-9), shares identical molecular weight and functional groups but exhibits opposite stereochemical properties. Key differences include:
The R-enantiomer is more cost-effective but less widely available, while the S-enantiomer is used in specialized applications despite discontinuation by some suppliers .
Structural Analogs
2.2.1. Schreiner’s Thiourea (N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea)
- Structure : Lacks the binaphthalene backbone, simplifying synthesis.
- Catalytic Role: A benchmark hydrogen-bond donor in organocatalysis .
- Comparison :
2.2.2. N,N'-(1S,2S)-1,2-Cyclohexanediylbis Thiourea
- Structure : Cyclohexane backbone instead of binaphthalene.
- Properties : Lower molecular weight (656.55 g/mol), reduced rigidity, and diminished stereocontrol .
- Applications : Less effective in asymmetric catalysis but useful in simpler H-bond-mediated reactions .
Catalytic Performance
Q & A
Q. What are the established synthetic routes for N,N'-(R)-[1,1'-Binaphthalene]-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea], and what key reagents and conditions are required?
Answer: The synthesis typically involves multi-step reactions starting with (R)-BINAM (1,1'-binaphthalene-2,2'-diamine) as a chiral backbone. Key steps include:
- Thiourea formation : Reacting (R)-BINAM with isothiocyanates derived from 3,5-bis(trifluoromethyl)aniline under anhydrous conditions (e.g., THF or dichloromethane) with triethylamine as a base .
- Purification : Chromatography (silica gel, petroleum ether/diethyl ether) or recrystallization (hexane) ensures high purity .
Critical reagents include trifluoroacetic anhydride for activating intermediates and palladium catalysts for cross-coupling steps in precursor synthesis .
Q. What spectroscopic and crystallographic methods are used to characterize this thiourea derivative?
Answer:
- NMR : and NMR confirm trifluoromethyl group integration and thiourea proton environments. NMR identifies thiocarbonyl (C=S) resonances at ~180 ppm .
- X-ray diffraction : Single-crystal analysis reveals non-planar binaphthyl cores and hydrogen-bonding networks between thiourea NH groups and electron-withdrawing substituents, critical for chiral recognition .
- IR spectroscopy : Stretching vibrations at ~1250 cm (C-F) and ~3300 cm (N-H) validate functional groups .
Advanced Research Questions
Q. How does the enantioselectivity of this compound in asymmetric catalysis compare to structurally related thiourea catalysts?
Answer: The binaphthyl core imposes a rigid chiral cavity, while the 3,5-bis(trifluoromethyl)phenyl groups enhance Lewis acidity for substrate activation. Comparative studies show:
- Higher enantiomeric excess (ee) : Up to 95% ee in Michael additions, outperforming mono-trifluoromethyl analogs due to stronger hydrogen-bonding interactions .
- Ligand effects : When paired with chiral phosphine ligands (e.g., (R)-Segphos or (S)-Binap), catalytic activity increases by 30% in allylic alkylation reactions .
Methodological optimization includes solvent polarity tuning (e.g., toluene vs. THF) to balance solubility and transition-state stabilization .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Answer: Discrepancies in antimicrobial or enzyme inhibition studies often arise from:
- Assay conditions : Variations in pH (e.g., thiourea protonation states affect binding) or solvent (DMSO vs. aqueous buffers) alter activity .
- Structural analogs : Comparing with derivatives like N,N'-bis(4-chlorophenyl)thiourea (lower activity) and N-benzoyl thioureas (enhanced lipophilicity) clarifies structure-activity relationships .
Recommendation : Use standardized protocols (e.g., CLSI guidelines) and include positive controls (e.g., fluconazole for antifungal assays) to normalize data .
Q. What computational methods are suitable for modeling the chiral recognition mechanism of this thiourea?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict hydrogen-bonding distances between thiourea NH and substrates (e.g., ketones or amines) .
- Molecular docking : Simulate interactions with enzyme active sites (e.g., Candida antarctica lipase B) using AutoDock Vina, focusing on π-π stacking with binaphthyl groups .
- MD simulations : Analyze conformational flexibility in solvents (e.g., acetonitrile) to identify aggregation-prone states that reduce catalytic efficiency .
Methodological Design Questions
Q. How should researchers design experiments to evaluate the hydrolytic stability of this thiourea under physiological conditions?
Answer:
- Accelerated stability testing : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC-MS every 24 hours .
- Control variables : Include antioxidants (e.g., BHT) to isolate oxidation vs. hydrolysis pathways.
- Structural validation : Compare degradation products (e.g., urea derivatives) with synthesized standards using NMR .
Q. What strategies optimize the recyclability of this thiourea in heterogeneous catalysis?
Answer:
- Immobilization : Graft onto mesoporous silica (SBA-15) via silylation, achieving 80% retention after 5 cycles in Henry reactions .
- Leaching tests : ICP-MS quantifies palladium residues (<0.1 ppm) to confirm catalyst stability .
- Solvent selection : Use scCO (supercritical CO) to enhance mass transfer and reduce thiourea aggregation .
Data Analysis and Theoretical Frameworks
Q. How can researchers apply Hansch analysis to correlate substituent effects with catalytic activity in thiourea derivatives?
Answer:
- Parameters : Calculate π (lipophilicity), σ (electronic effects), and MR (molar refractivity) for substituents (e.g., CF vs. NO) .
- Regression models : Use QSAR software (e.g., MOE) to link parameters with ee values, identifying dominant electronic contributions (R > 0.85) .
- Validation : Cross-check with Hammett plots using substituted benzaldehyde substrates .
Q. What statistical methods are appropriate for analyzing contradictory enantioselectivity data across different substrates?
Answer:
- Principal Component Analysis (PCA) : Reduce variables (e.g., substrate polarity, steric bulk) to identify clusters of high/low ee .
- ANOVA : Test significance of solvent polarity, temperature, and catalyst loading on ee variance (p < 0.05) .
- Machine learning : Train random forest models on historical data to predict optimal conditions for untested substrates .
Tables for Comparative Analysis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
